2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate
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Overview
Description
“2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate” is a chemical compound . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. For detailed information on its reactivity, it would be best to refer to peer-reviewed articles or chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be found in its Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for this specific compound is not provided in the search results .Scientific Research Applications
Phenolic Compound Applications in Environmental Science
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, chemically related to phenolic compounds, show how such chemicals behave in water systems. Despite wastewater treatments, these compounds persist in effluents and surface waters, highlighting the environmental stability and ubiquity of similar phenolic structures. This research underlines the need for understanding the environmental pathways of synthetic compounds like 2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate, if applicable, especially their degradation products and potential bioaccumulation (Haman et al., 2015).
Synthetic Methodologies for Chemical Compounds
A Practical Synthesis Approach
The synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl demonstrates the complexities and challenges in chemical synthesis, including the need for safer, more cost-effective methods. This paper outlines a practical method for synthesizing a key intermediate, which could provide insights into the synthesis of complex compounds like this compound, focusing on efficiency and safety (Qiu et al., 2009).
Antioxidant Capacity and Chemical Interactions
ABTS/PP Decolorization Assay
This study on the reaction pathways of antioxidants provides a framework for understanding how phenolic compounds interact with radicals. Such insights could be extrapolated to research on the antioxidant potential of specific phenolic compounds, including their capacity to form adducts or undergo oxidation without coupling. This knowledge is crucial for assessing the utility of compounds like this compound in antioxidant applications (Ilyasov et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-[(4-fluorobenzoyl)amino]phenoxy]ethyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2NO4/c23-17-8-4-15(5-9-17)21(26)25-19-2-1-3-20(14-19)28-12-13-29-22(27)16-6-10-18(24)11-7-16/h1-11,14H,12-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPDSVZJNUNLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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